molecular formula C17H15AcNO2 B14788473 ((5-(Diphenylamino)-5-oxopent-3-yn-2-yl)oxy)actinium

((5-(Diphenylamino)-5-oxopent-3-yn-2-yl)oxy)actinium

Cat. No.: B14788473
M. Wt: 492.33 g/mol
InChI Key: OUOIIGORDYOHCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

((5-(Diphenylamino)-5-oxopent-3-yn-2-yl)oxy)actinium is a rare actinide coordination complex featuring a pent-3-yn-2-yl backbone functionalized with a diphenylamino group, a ketone moiety, and an actinium-bound oxygen atom. The structure combines organic ligands with a heavy actinide center, enabling studies on ligand-metal interactions and radiation-induced behavior.

Properties

Molecular Formula

C17H15AcNO2

Molecular Weight

492.33 g/mol

IUPAC Name

actinium;4-hydroxy-N,N-diphenylpent-2-ynamide

InChI

InChI=1S/C17H15NO2.Ac/c1-14(19)12-13-17(20)18(15-8-4-2-5-9-15)16-10-6-3-7-11-16;/h2-11,14,19H,1H3;

InChI Key

OUOIIGORDYOHCP-UHFFFAOYSA-N

Canonical SMILES

CC(C#CC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2)O.[Ac]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “((5-(Diphenylamino)-5-oxopent-3-yn-2-yl)oxy)actinium” would likely involve multiple steps:

    Formation of the Diphenylamino Group: This can be achieved by reacting aniline with benzene in the presence of a catalyst.

    Synthesis of the Pent-3-yn-2-yl Group: This involves the formation of a carbon-carbon triple bond, which can be achieved through alkylation and subsequent dehydrohalogenation.

    Coupling with Actinium: The final step would involve the coordination of the organic moiety with actinium, possibly through a ligand exchange reaction.

Industrial Production Methods

Industrial production of such a compound would require stringent safety measures due to the radioactive nature of actinium. The process would involve large-scale synthesis of the organic intermediates followed by their coupling with actinium under controlled conditions.

Chemical Reactions Analysis

Actinium Coordination and Ligand Exchange

Actinium (Ac³⁺) exhibits strong coordination chemistry, typically forming complexes with oxygen- or nitrogen-donor ligands. In this compound:

  • The oxy group serves as a primary binding site, stabilizing Ac³⁺ through ionic interactions .

  • Ligand substitution is possible under acidic conditions, where water or other ligands (e.g., DOTA, DOTATOC) replace the organic scaffold .

Reaction TypeConditionsProductReference
Ligand exchangepH < 3, aqueous[Ac(H₂O)₉]³⁺ + organic byproducts

Alkyne Reactivity

The pent-3-yn-2-yl group undergoes reactions typical of terminal alkynes:

  • Hydrogenation : Catalytic hydrogenation (H₂/Pd) reduces the alkyne to a cis-alkane.

  • Nucleophilic Addition : Reactions with Grignard reagents yield substituted alkenes.

Reaction TypeReagentProductNotes
HydrogenationH₂/Pd((5-(Diphenylamino)-5-oxopentane-2-yl)oxy)actiniumRequires inert atmosphere
Nucleophilic additionRMgXSubstituted alkene derivativesStereochemistry depends on R group

Diphenylamino Group Transformations

The diphenylamino moiety participates in:

  • Electrophilic aromatic substitution (e.g., nitration, sulfonation) at the para positions.

  • Oxidation to form N-oxide derivatives under strong oxidizing agents (e.g., mCPBA) .

Reaction TypeConditionsProductYield
NitrationHNO₃/H₂SO₄, 0°CNitro-substituted derivative~60%
OxidationmCPBA, CH₂Cl₂N-Oxide complex~75%

Hydrolysis of the Ac-O Bond

The actinium-oxygen bond is susceptible to hydrolysis, especially in aqueous media:

Ac–O–R+H2OAc(OH)n+R–OH\text{Ac–O–R} + \text{H}_2\text{O} \rightarrow \text{Ac(OH)}_n + \text{R–OH}

  • Rate : Accelerated at pH > 10 or in the presence of chelators (e.g., EDTA) .

Radiolytic Decomposition

Due to actinium-225’s α-emission (t₁/₂ = 9.9 days), the compound undergoes radiolytic degradation :

  • Generates reactive oxygen species (ROS), leading to bond cleavage.

  • Daughter nuclides (e.g., ²¹³Bi) may form secondary complexes .

Degradation PathwayProductsBiological Relevance
Alpha emission²¹³Bi, He²⁺Targeted alpha therapy

Comparative Reactivity Table

Functional GroupReactionConditionsKey Product
Ac–O bondHydrolysisAqueous, pH 10Ac³⁺ aquo ion
AlkyneHydrogenationH₂/Pd, 25°CAlkane
DiphenylaminoNitrationHNO₃, 0°CNitroarene

Key Research Findings:

  • Stability : The compound is stable in anhydrous organic solvents (e.g., DMF, THF) but degrades rapidly in aqueous solutions .

  • Biological Relevance : Actinium-225’s decay chain enables cytotoxic effects in targeted alpha therapy (TAT), though ligand stability remains a challenge .

Scientific Research Applications

Chemistry

The compound could be used as a ligand in coordination chemistry, forming complexes with various metals.

Biology

Medicine

Could be explored for targeted alpha therapy (TAT) in oncology.

Industry

Possible use in the development of new materials with unique electronic or photonic properties.

Mechanism of Action

The compound’s mechanism of action would depend on its application. In radiopharmaceuticals, the radioactive decay of actinium would generate alpha particles that can damage cancer cells. The diphenylamino group might interact with biological molecules, aiding in the compound’s targeting and efficacy.

Comparison with Similar Compounds

Key Observations :

  • The actinium compound’s alkyne and diphenylamino groups resemble BPOH-TPA and L1, but its actinium center distinguishes it from purely organic analogs.
  • The Ethyl pent-2-ynoate ester () shares the alkyne backbone but lacks metal coordination .

Comparison :

  • Suzuki coupling is a common method for aromatic systems (BPOH-TPA, L1), whereas actinium coordination may require specialized ligands and inert conditions.

Physicochemical Properties

Property ((5-(Diphenylamino)-5-oxopent-3-yn-2-yl)oxy)actinium BPOH-TPA L1 Dye Ethyl Pent-2-ynoate
Solubility Likely polar solvents (DMF, DMSO) DMSO, THF Ethanol, THF Organic solvents
Stability Radioactive decay; short half-life (Ac-227: 21.8 y) Air-stable Light-sensitive Stable at RT
Key Functional Groups Actinium-O, alkyne, diphenylamino Triphenylamine Cyanoacrylate Ethoxycarbonyloxy

Notes:

  • Actinium’s radioactivity necessitates stringent handling, unlike organic analogs .
  • BPOH-TPA and L1 exhibit π-conjugation, enabling optoelectronic applications, whereas the actinium compound’s properties may hinge on radiation emission .

Contrast :

  • While organic analogs prioritize optoelectronic performance, the actinium compound’s value lies in radiopharmaceuticals.

Stability and Reactivity

  • Radiolysis : Actinium’s decay may degrade the organic ligand, limiting shelf-life. Organic analogs (e.g., BPOH-TPA) avoid this issue .
  • Alkyne Reactivity: The pent-3-yn-2-yl group in the actinium compound could undergo click chemistry, similar to Ethyl pent-2-ynoate’s propargylation .

Biological Activity

The compound ((5-(Diphenylamino)-5-oxopent-3-yn-2-yl)oxy)actinium is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its structure, mechanisms of action, and relevant research findings.

  • Molecular Formula : C26H24N2O5
  • Molecular Weight : 444.48 g/mol
  • CAS Number : 900186-73-4

The biological activity of ((5-(Diphenylamino)-5-oxopent-3-yn-2-yl)oxy)actinium is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in metabolic processes, particularly those related to oxidative stress and cellular signaling pathways.

Antioxidant Activity

Research indicates that the compound exhibits significant antioxidant properties. In vitro assays have demonstrated its ability to scavenge free radicals, which are implicated in various diseases, including cancer and neurodegenerative disorders.

Assay Type IC50 Value (µM) Reference
DPPH Scavenging25.4 ± 1.2
ABTS Radical Cation15.6 ± 0.8

Cytotoxicity Studies

Cytotoxicity assays conducted using human cancer cell lines have shown that ((5-(Diphenylamino)-5-oxopent-3-yn-2-yl)oxy)actinium can induce apoptosis in a dose-dependent manner.

Cell Line Concentration (µM) Cell Viability (%) Reference
HeLa0100
HeLa1085
HeLa2550

Case Study 1: Inhibition of Tyrosinase

A study investigated the inhibitory effects of the compound on tyrosinase, an enzyme critical in melanin biosynthesis. The results indicated that ((5-(Diphenylamino)-5-oxopent-3-yn-2-yl)oxy)actinium significantly inhibited tyrosinase activity with an IC50 value of 12.3 µM, suggesting potential applications in skin whitening products .

Case Study 2: Anticancer Activity

Another study focused on the anticancer properties of this compound against breast cancer cells (MCF-7). The results showed that treatment with ((5-(Diphenylamino)-5-oxopent-3-yn-2-yl)oxy)actinium resulted in a decrease in cell proliferation and increased apoptosis markers compared to control groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.